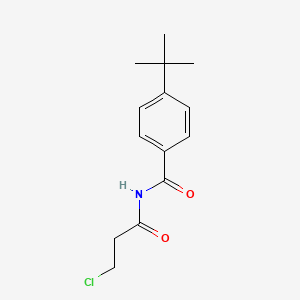

4-tert-butyl-N-(3-chloropropanoyl)benzamide

Description

Overview of N-Acylbenzamide Core Structures in Contemporary Organic Synthesis

N-acylbenzamides represent a significant class of compounds characterized by a benzoyl group attached to the nitrogen atom of an amide. This structural motif is a cornerstone in a multitude of organic transformations and is prevalent in a wide array of biologically active molecules and functional materials. The inherent stability of the amide bond, coupled with the electronic and steric versatility offered by substitutions on both the benzoyl ring and the N-acyl chain, makes the N-acylbenzamide scaffold a valuable platform for synthetic chemists.

The reactivity of the N-acylbenzamide core is multifaceted. The amide nitrogen is generally less nucleophilic than that of a simple amine due to the electron-withdrawing effect of the two adjacent carbonyl groups. This reduced nucleophilicity can be strategically exploited in sequential reactions. Conversely, the protons on the α-carbon to the N-acyl carbonyl can be acidic and participate in enolate chemistry. Furthermore, the aromatic ring of the benzamide (B126) moiety can undergo electrophilic aromatic substitution, allowing for a wide range of functionalization.

Strategic Significance of Chloropropanoyl Moieties as Synthetic Handles

The 3-chloropropanoyl group is a highly versatile synthetic handle in organic chemistry. nih.gov As an acyl chloride, 3-chloropropionyl chloride is a potent acylating agent, readily reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. youtube.com This reactivity is fundamental to the synthesis of 4-tert-butyl-N-(3-chloropropanoyl)benzamide from 4-tert-butylbenzamide (B1266068).

Beyond its role in acylation, the chlorine atom at the 3-position provides a site for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making the chloropropanoyl moiety a valuable building block for the synthesis of more complex molecules. For instance, the chlorine can be displaced by amines, thiols, azides, and other nucleophiles to generate a diverse range of derivatives. This bifunctional nature of the chloropropanoyl group, combining electrophilic reactivity at the carbonyl carbon and a leaving group at the 3-position, makes it a strategic component in the design of synthetic intermediates.

The utility of 3-chloropropionyl chloride is demonstrated in the synthesis of various pharmaceuticals and other fine chemicals. guidechem.comchemicalbook.com It serves as a key intermediate in the production of compounds with applications ranging from anticonvulsants to herbicides. nih.govchemicalbook.com

Rationale for In-Depth Academic Investigation of this compound

While specific academic studies focusing solely on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established chemistry of its constituent parts. The combination of the N-acylbenzamide scaffold with a reactive chloropropanoyl side chain presents a molecule with significant potential for further synthetic elaboration.

A primary motivation for studying this compound would be its utility as a versatile intermediate. The presence of the reactive C-Cl bond allows for a plethora of follow-up reactions. For example, intramolecular cyclization could be explored to generate heterocyclic systems, which are of great interest in medicinal chemistry. Alternatively, intermolecular reactions with various nucleophiles could lead to the generation of a library of compounds for biological screening.

Scope and Objectives of Scholarly Inquiry into this compound

A scholarly inquiry into this compound would likely encompass several key objectives:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to the target compound from readily available starting materials like 4-tert-butylbenzoic acid or 4-tert-butylbenzamide and 3-chloropropionyl chloride. prepchem.com This would involve optimizing reaction conditions such as solvent, temperature, and catalysts.

Characterization: Thoroughly characterizing the compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity.

Reactivity Studies: Investigating the reactivity of the 3-chloro group in nucleophilic substitution reactions with a range of nucleophiles. This would provide valuable data on the compound's synthetic utility and the influence of the N-acylbenzamide moiety on the reactivity of the alkyl chloride.

Exploration of Synthetic Applications: Utilizing this compound as a building block for the synthesis of novel and potentially biologically active molecules. This could involve the construction of heterocyclic compounds or the derivatization of the propanoyl chain.

The following data tables provide an overview of the key starting materials and their relevant properties for the synthesis of this compound.

Table 1: Properties of 4-tert-Butylbenzamide

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Colorless or light yellow crystalline powder |

| Melting Point | 145-148 °C |

| Solubility | Soluble in ethanol (B145695), ether, and ketone; insoluble in water |

Table 2: Properties and Reactivity of 3-Chloropropionyl Chloride

| Property/Reactivity | Description |

| Molecular Formula | C₃H₄Cl₂O |

| Molecular Weight | 126.97 g/mol |

| Appearance | Clear liquid |

| Boiling Point | 143-145 °C |

| Reactivity | Highly reactive acylating agent; reacts with amines, alcohols, and other nucleophiles. youtube.com The 3-chloro group can undergo nucleophilic substitution. chemicalbook.com |

| Synthetic Utility | Intermediate in the synthesis of pharmaceuticals, herbicides, and polymers. nih.govvandemark.com |

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-N-(3-chloropropanoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-14(2,3)11-6-4-10(5-7-11)13(18)16-12(17)8-9-15/h4-7H,8-9H2,1-3H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRIDTIDXGKTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butyl N 3 Chloropropanoyl Benzamide

Established Approaches for N-Acylbenzamide Synthesis

The formation of the N-acyl bond in N-acylbenzamides is a specific application of more general amide synthesis reactions. These methods focus on the activation of a carboxylic acid derivative to facilitate its reaction with an amine or amide nitrogen.

The most direct and traditional method for forming an amide bond is the reaction between an acyl chloride and an amine. libretexts.org This is a nucleophilic acyl substitution reaction. chemguide.co.ukchemguide.co.uk The process involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. khanacademy.org This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. chemguide.co.uk

A proton is then removed from the nitrogen atom, typically by another molecule of the amine acting as a base, to yield the final amide and an ammonium (B1175870) chloride salt. chemguide.co.uk The reaction is often vigorous and proceeds readily. chemguide.co.uk To synthesize the precursor, 4-tert-butylbenzamide (B1266068), one would react 4-tert-butylbenzoyl chloride with ammonia (B1221849) or a protected amine. For the final N-acylation step to form the target molecule, 4-tert-butylbenzamide would act as the nucleophile reacting with 3-chloropropanoyl chloride, usually in the presence of a non-nucleophilic base to neutralize the HCl produced.

General Reaction Scheme:

Step 1 (Addition): The nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. The pi electrons of the C=O bond move to the oxygen atom.

Step 2 (Elimination): The tetrahedral intermediate collapses. The C=O bond is reformed, and the chloride ion is expelled.

Step 3 (Deprotonation): A base (often a second equivalent of the amine) removes a proton from the nitrogen, yielding the neutral amide product.

While the acyl chloride method is effective, the use of highly reactive acyl chlorides is not always desirable, especially for complex molecules with sensitive functional groups. iris-biotech.de This has led to the development of numerous alternative methods that rely on "coupling reagents" to activate the carboxylic acid in situ. luxembourg-bio.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the attack by the amine. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used. libretexts.orgpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com A major drawback of DCC is the formation of a dicyclohexylurea byproduct that is often difficult to remove. peptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) are known for their high reactivity and the formation of soluble byproducts, simplifying purification. luxembourg-bio.com They are particularly effective for sterically hindered couplings. luxembourg-bio.com

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient and known to suppress racemization, which is critical in peptide synthesis. peptide.comucl.ac.uk

These methods offer milder reaction conditions and broader functional group tolerance compared to the acyl chloride route.

| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. luxembourg-bio.com | Inexpensive, widely used. | Can cause racemization; byproduct removal can be difficult (DCC). peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms an activated HOBt/HOAt ester. luxembourg-bio.com | High reactivity, low racemization, soluble byproducts. peptide.com | Carcinogenic HMPA byproduct from BOP. luxembourg-bio.compeptide.com |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Forms an activated ester or acylguanidinium species. ucl.ac.uk | Very fast reactions, minimal racemization, high yields. peptide.com | Higher cost, potential safety issues (HATU is explosive). iris-biotech.deucl.ac.uk |

Optimized Synthesis of 4-tert-butyl-N-(3-chloropropanoyl)benzamide

The specific synthesis of this compound would involve the N-acylation of 4-tert-butylbenzamide. Optimization of this reaction requires careful consideration of reaction conditions, stoichiometry, and solvent systems to maximize yield and purity while minimizing side reactions and environmental impact.

Optimizing the synthesis of the target compound involves a systematic approach to manipulating reaction parameters. The reaction would likely involve treating 4-tert-butylbenzamide with 3-chloropropanoyl chloride in the presence of a base.

Stoichiometry: The molar ratio of the reactants is critical. While a 1:1 ratio of the amide and acyl chloride is theoretically required, a slight excess of the acylating agent (3-chloropropanoyl chloride) might be used to drive the reaction to completion. However, a large excess could lead to side reactions and purification challenges. The base, typically a tertiary amine like triethylamine (B128534) or a stronger, non-nucleophilic base like sodium hydride, is crucial for scavenging the HCl generated. At least one equivalent of the base is necessary to prevent the protonation of the starting amide, which would render it non-nucleophilic.

Temperature and Time: The reaction temperature influences the reaction rate. N-acylation is often performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction, followed by warming to room temperature or gentle heating to ensure completion. prepchem.com Reaction progress would be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

Order of Addition: The order in which reagents are added can be important. Typically, the acyl chloride is added slowly to a solution of the amide and the base to maintain control over the reaction rate and temperature. prepchem.comorgsyn.org

The choice of solvent is a pivotal factor that can significantly impact reaction outcomes by influencing reactant solubility, reaction rates, and even the reaction pathway. rsc.orgnih.gov For the N-acylation of 4-tert-butylbenzamide, an inert, anhydrous aprotic solvent is generally preferred.

Dipolar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are effective at solvating the reactants and intermediates. ucl.ac.uk They can accelerate the reaction rate. However, concerns over their toxicity and environmental impact are growing. ucl.ac.uk

Chlorinated Solvents: Dichloromethane (DCM) and chloroform (B151607) are common choices due to their inertness and ability to dissolve a wide range of organic compounds. ucl.ac.ukprepchem.com They are particularly useful for reactions that require easy work-up and product isolation. Like dipolar aprotic solvents, they are facing increasing regulatory scrutiny. ucl.ac.uk

Ethers: Solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are also used. They are less polar than DMF or DCM but are good solvents for many organic reagents. Anhydrous conditions are essential as they can contain peroxides.

| Solvent | Type | Boiling Point (°C) | Key Characteristics | Considerations for N-Acylation |

| Dichloromethane (DCM) | Chlorinated | 39.6 | Good solubility for many organics, volatile. | Common choice, but environmental and health concerns exist. ucl.ac.uk |

| Tetrahydrofuran (THF) | Ether | 66 | Good general-purpose solvent, must be anhydrous. | Suitable for reactions with strong bases like NaH. |

| Acetonitrile (MeCN) | Nitrile | 82 | Polar aprotic, good for a range of polarities. | Can be a good alternative to chlorinated solvents. |

| N,N-Dimethylformamide (DMF) | Amide | 153 | High boiling point, excellent solvating power. | Reprotoxicity concerns; difficult to remove. ucl.ac.uk |

| Toluene | Aromatic | 111 | Non-polar, allows for higher reaction temperatures. | Useful for azeotropic removal of water if needed. |

Modern synthetic chemistry places a strong emphasis on sustainability. Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint. nih.govresearchgate.net

Alternative Solvents: Replacing hazardous solvents like DMF and DCM is a primary goal. ucl.ac.uk Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water (if reaction conditions permit) are being explored. nih.govrsc.org Solvent-free reactions, where the neat reactants are heated together, represent an ideal scenario, minimizing solvent waste entirely. researchgate.net

Catalytic Approaches: While the direct acylation with an acyl chloride is atom-inefficient due to the generation of HCl and the need for a base, catalytic methods for amide bond formation are a key area of green chemistry research. ucl.ac.uk For instance, developing a catalytic method that directly couples 4-tert-butylbenzamide with 3-chloropropanoic acid would be a significant green advancement, as the only byproduct would be water.

Energy Efficiency: Using microwave irradiation can often dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov It can also lead to cleaner reactions with higher yields.

Waste Reduction: The principles of atom economy are central to green synthesis. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Choosing reagents that generate benign or easily recyclable byproducts is crucial. For example, using coupling reagents that produce water-soluble byproducts can simplify purification and reduce the use of organic solvents in extraction and chromatography.

Precursor Synthesis and Intermediate Preparation

The formation of this compound is achieved through the acylation of 4-tert-butylbenzamide with 3-chloropropanoyl chloride. The efficiency and purity of the final product are largely dependent on the quality of these starting materials. Therefore, understanding the synthetic pathways to these precursors is of primary importance.

Synthesis of 4-tert-butylbenzamide as a Key Amine Precursor

4-tert-butylbenzamide serves as the core amine-containing structure for the final compound. It is a colorless or light yellow crystalline powder, soluble in organic solvents like ethanol (B145695) and ether, but not in water. Its synthesis can be approached through several reliable methods, primarily starting from derivatives of 4-tert-butylbenzoic acid.

One common and direct method involves the reaction of 4-tert-butylbenzoyl chloride with ammonia. In this nucleophilic acyl substitution, the highly reactive acyl chloride is treated with ammonia, which acts as the nucleophile, to form the stable amide product.

Another documented pathway begins with 4-tert-butylbenzene. The starting material is first converted to 4-tert-butylbenzonitrile (B1266226) through a reaction with hydrogen cyanide. The resulting nitrile is then subjected to acidic hydrolysis, which converts the nitrile group into a carboxamide group, yielding 4-tert-butylbenzamide. While effective, this method involves the use of highly toxic hydrogen cyanide.

A more common laboratory and industrial approach starts with 4-tert-butylbenzoic acid. The carboxylic acid is first converted to a more reactive acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-tert-butylbenzoyl chloride is then reacted with ammonia or an ammonia source to produce 4-tert-butylbenzamide. This two-step, one-pot procedure is often high-yielding and is a standard method for amide formation from carboxylic acids.

Table 1: Synthetic Approaches for 4-tert-butylbenzamide

| Starting Material | Key Reagents | Product |

|---|---|---|

| 4-tert-butylbenzoyl chloride | Ammonia (NH₃) | 4-tert-butylbenzamide |

| 4-tert-butylbenzene | 1. Hydrogen Cyanide (HCN) 2. Acid (e.g., H₂SO₄) | 4-tert-butylbenzamide |

Preparation of 3-chloropropanoyl Chloride for Acylation

The acylating agent, 3-chloropropanoyl chloride, is a bifunctional compound essential for introducing the 3-chloropropanoyl moiety. chemicalbook.com It is a commercially available reagent but can also be synthesized in the laboratory through various methods. chemicalbook.comchemdad.com The synthesis of this acyl chloride often starts from either 3-chloropropionic acid or acrylic acid. chemicalbook.com

When starting from 3-chloropropionic acid, standard chlorinating agents are used to convert the carboxylic acid to the acyl chloride. Reagents such as thionyl chloride (SOCl₂), phosgene, phosphorus trichloride (B1173362) (PCl₃), or phosphoryl chloride are effective for this transformation. chemicalbook.comguidechem.comgoogle.com For instance, reacting 3-chloropropionic acid with phosphorus trichloride at temperatures between 50°C and 90°C provides a high yield of the desired product. google.com Another method involves using triphosgene (B27547) in toluene, which also results in a high yield of 3-chloropropanoyl chloride. chemicalbook.com

Alternatively, 3-chloropropanoyl chloride can be synthesized directly from acrylic acid in a one-step process. This method involves reacting acrylic acid with thionyl chloride in the presence of a basic organic compound. google.com The reaction proceeds via the initial formation of acryloyl chloride, followed by the addition of hydrogen chloride (a byproduct of the first step) across the double bond to yield 3-chloropropanoyl chloride. google.com Other variations include the reaction of acrylic acid with hydrogen chloride and phosgene, often catalyzed by dimethylformamide. chemicalbook.comchemdad.comchemicalbook.com

Table 2: Selected Synthetic Methods for 3-chloropropanoyl Chloride

| Starting Material | Reagent(s) | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Chloropropionic Acid | Triphosgene | Toluene, 25°C, 8h | 98.5% | chemicalbook.com |

| 3-Chloropropionic Acid | Phosphorus Trichloride | 70-75°C, 4h | 92% | google.com |

| Acrylic Acid | Thionyl Chloride, Water | 20-80°C, 0.5-2h stirring | 90.1% | patsnap.com |

| Acrylic Acid | Hydrogen Chloride, Phosgene | Dimethylformamide | - | chemicalbook.comchemdad.comchemicalbook.com |

Chemical Reactivity and Transformational Studies of 4 Tert Butyl N 3 Chloropropanoyl Benzamide

Nucleophilic Substitution Reactions at the Chloropropanoyl Moiety

The chloropropanoyl moiety in 4-tert-butyl-N-(3-chloropropanoyl)benzamide contains a primary alkyl chloride, which is a reactive site for nucleophilic substitution reactions. In theory, this part of the molecule would be susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion.

Exploration of Various Nucleophiles for Chlorine Replacement

A wide array of nucleophiles could potentially be employed to replace the chlorine atom in the 3-chloropropanoyl group. These could include:

Oxygen nucleophiles: Hydroxide (B78521) ions, alkoxides, and carboxylates could be used to introduce hydroxyl, ether, and ester functionalities, respectively.

Nitrogen nucleophiles: Ammonia (B1221849), primary amines, and secondary amines would be expected to yield the corresponding primary, secondary, and tertiary amines.

Sulfur nucleophiles: Thiolates and thiourea (B124793) could be used to form thioethers and isothiouronium salts, which can be further converted to thiols.

Carbon nucleophiles: Cyanide ions and enolates could be used to form new carbon-carbon bonds, extending the carbon chain.

Without experimental data, it is not possible to provide a table of specific reaction conditions or yields for these potential transformations of this compound.

Mechanistic Investigations of Substitution Pathways

The nucleophilic substitution at the primary carbon of the 3-chloropropanoyl group would most likely proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. This would result in an inversion of stereochemistry if the carbon were chiral. However, in this specific molecule, the carbon bearing the chlorine is not a stereocenter. A competing E2 (bimolecular elimination) reaction could also be possible, especially with bulky, strong bases, which would lead to the formation of an α,β-unsaturated amide. The specific reaction pathway and the ratio of substitution to elimination products would be dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Intramolecular Cyclization Reactions

The structure of this compound, with a reactive electrophilic center (the carbon bearing the chlorine) and a nucleophilic center (the amide nitrogen or oxygen), suggests the potential for intramolecular cyclization to form heterocyclic scaffolds.

Formation of Novel Heterocyclic Scaffolds via Internal Cycloaddition

Under basic conditions, the amide nitrogen could be deprotonated, and the resulting anion could act as an internal nucleophile, attacking the carbon with the chlorine atom. This would lead to the formation of a four-membered ring, specifically a β-lactam (azetidin-2-one) derivative. The feasibility of this reaction would depend on the energetic favorability of forming a strained four-membered ring versus intermolecular reactions. Alternatively, the amide oxygen could potentially act as a nucleophile to form a five-membered oxazinone ring, though this is generally less favored for amides.

Stereochemical Aspects of Cyclization Pathways

As the prochiral center at the 2-position of the propanoyl chain is not stereogenic in the starting material, the formation of a racemic mixture of any chiral cyclized products would be expected unless a chiral catalyst or auxiliary is employed. A detailed study of the stereochemical outcome of such cyclization reactions would require experimental investigation, which is not available in the current literature.

Reactivity of the Amide Linkage in this compound

The amide bond is a key functional group in this molecule and is known for its stability. However, it can undergo reactions under specific conditions.

The amide linkage in this compound could be hydrolyzed under either acidic or basic conditions to yield 4-tert-butylbenzoic acid and 3-chloropropanamine. The rate of this hydrolysis would be influenced by temperature and the concentration of the acid or base. Strong acidic conditions would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Under strong basic conditions, the hydroxide ion would directly attack the carbonyl carbon. The presence of the bulky tert-butyl group on the benzoyl moiety might sterically hinder the approach of the nucleophile to some extent, potentially affecting the reaction rate compared to unsubstituted benzamides.

N-Alkylation and N-Acylation Reactions of the Amide Nitrogen

The amide nitrogen in this compound is part of a diacyl-substituted system, rendering it significantly less nucleophilic than a simple amide. The presence of two electron-withdrawing acyl groups (the 4-tert-butylbenzoyl and the 3-chloropropanoyl groups) delocalizes the nitrogen's lone pair of electrons across both carbonyl groups. This reduced electron density on the nitrogen atom makes direct N-alkylation and N-acylation challenging under standard conditions.

Generally, the N-alkylation of amides requires conversion of the amide into its conjugate base by treatment with a strong base, followed by reaction with an alkylating agent. escholarship.org For a diacyl-substituted nitrogen, even stronger bases and more forcing conditions would be necessary to achieve deprotonation and subsequent alkylation. mdpi.com Microwave irradiation in the presence of a phase-transfer catalyst has been shown to facilitate the N-alkylation of amides and may represent a viable strategy. mdpi.com

N-acylation of the amide nitrogen would result in the formation of a triacyl-substituted amine (a triamide). Such compounds are generally unstable and synthetically challenging to prepare due to the extreme deactivation of the nitrogen center. The reaction would likely require highly reactive acylating agents and forcing conditions. Given the already low nucleophilicity of the diacyl-substituted nitrogen in this compound, further acylation is not a synthetically favorable transformation.

| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |

| N-Alkylation | 1. Strong Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | Low to moderate yield, requires forcing conditions. |

| N-Acylation | Acyl Halide (RCOCl) or Anhydride (B1165640) | Very low yield or no reaction due to the low nucleophilicity of the diacyl-substituted nitrogen. |

Stability and Hydrolytic Behavior of the Amide Bond

Amide bonds are generally stable due to resonance stabilization, which imparts partial double bond character to the C-N bond. libretexts.org However, they can be cleaved under acidic or basic conditions through hydrolysis. youtube.combyjus.com The hydrolysis of this compound can, in principle, occur at either of the two amide bonds.

Under acidic conditions, the hydrolysis is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com In the case of this compound, the hydrolysis would lead to the formation of 4-tert-butylbenzoic acid and 3-chloropropionamide (B146405), or 3-chloropropionic acid and 4-tert-butylbenzamide (B1266068), depending on which C-N bond is cleaved.

Under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequent collapse of this intermediate and protonation steps yield a carboxylate salt and an amide or amine. libretexts.org For this compound, this would result in 4-tert-butylbenzoate and 3-chloropropionamide, or 3-chloropropionate and 4-tert-butylbenzamide.

The relative rates of hydrolysis of the two amide linkages would be influenced by steric and electronic factors. The bulky tert-butyl group on the benzoyl moiety might sterically hinder the approach of a nucleophile to some extent. Electronically, the substituents on both acyl groups will influence the electrophilicity of the respective carbonyl carbons.

| Condition | General Mechanism | Products from Hydrolysis of this compound |

| Acidic (H₃O⁺, heat) | Protonation of carbonyl oxygen followed by nucleophilic attack of water. | 4-tert-butylbenzoic acid + 3-chloropropionamide and/or 3-chloropropionic acid + 4-tert-butylbenzamide |

| Basic (OH⁻, heat) | Nucleophilic attack of hydroxide on the carbonyl carbon. | 4-tert-butylbenzoate + 3-chloropropionamide and/or 3-chloropropionate + 4-tert-butylbenzamide |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is substituted with two groups: a tert-butyl group and an N-(3-chloropropanoyl)benzamide group. The position of electrophilic attack on the ring is determined by the combined electronic and steric effects of these two substituents.

Regioselectivity and Directive Effects of Substituents

The tert-butyl group is an alkyl group, which is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution. stackexchange.com It activates the ring through an inductive electron-donating effect. stackexchange.com However, the bulky nature of the tert-butyl group can sterically hinder attack at the ortho positions. msu.edu

In this compound, the two substituents are para to each other. The tert-butyl group directs incoming electrophiles to its ortho positions (positions 2 and 6). The N-(3-chloropropanoyl)benzamide group also directs to its ortho positions (positions 2 and 6). Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho to the tert-butyl group. stackexchange.com

| Substituent | Electronic Effect | Directive Influence |

| -C(CH₃)₃ | Activating (Inductive) | ortho, para |

| -CONH(CO)CH₂CH₂Cl | Deactivating (Resonance and Inductive) | ortho, para |

The nitration of tert-butylbenzene (B1681246) provides a useful analogy for the expected regioselectivity. While the tert-butyl group is ortho, para-directing, the steric hindrance significantly favors the para product. stackexchange.commsu.edu In the case of this compound, the para position is already occupied, so substitution is expected to occur predominantly at the ortho positions relative to the tert-butyl group.

Strategies for Further Functionalization of the Aromatic Core

Based on the predicted regioselectivity, further functionalization of the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. The primary target for substitution would be the two equivalent positions ortho to the tert-butyl group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 2-position (or 6-position), yielding 4-tert-butyl-2-nitro-N-(3-chloropropanoyl)benzamide.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely lead to the corresponding 2-bromo or 2-chloro derivatives.

Friedel-Crafts Acylation: Acylation with an acyl chloride or anhydride in the presence of a Lewis acid would introduce an acyl group at the 2-position. However, the deactivating nature of the existing N-acylbenzamide substituent might necessitate harsher reaction conditions for this transformation.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group, likely at the 2-position.

These strategies allow for the introduction of a variety of functional groups onto the aromatic core, enabling the synthesis of a range of derivatives of this compound for further chemical studies or applications.

Computational and Theoretical Investigations of 4 Tert Butyl N 3 Chloropropanoyl Benzamide

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic properties of 4-tert-butyl-N-(3-chloropropanoyl)benzamide. These investigations are fundamental to predicting the molecule's stability, reactivity, and potential interaction sites.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. nih.govthaiscience.info The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For this compound, theoretical calculations reveal the distribution and energy levels of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the benzamide (B126) ring system, which is activated by the electron-donating tert-butyl group. Conversely, the LUMO is generally distributed over the electron-withdrawing regions, which would include the chloropropanoyl moiety. This distribution of frontier orbitals indicates that the benzamide portion is the likely site for electrophilic attack, while the chloropropanoyl group is more susceptible to nucleophilic attack.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netejosat.com.tr The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue signifies areas of low electron density (positive potential). researchgate.net Green and yellow represent intermediate potential values.

In the case of this compound, the MEP surface would show the most negative potential (red) localized around the carbonyl oxygen atoms of the amide and propanoyl groups, as well as the chlorine atom, highlighting these as the primary sites for electrophilic attack. The regions of positive potential (blue) are expected to be found around the amide proton and the hydrogen atoms of the tert-butyl group, indicating these as likely sites for nucleophilic interaction. This analysis provides a visual representation of the molecule's reactivity hotspots.

Derivation of Reactivity Descriptors and Fukui Functions

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. conicet.gov.ar These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The tendency of the molecule to attract electrons.

Chemical Hardness (η = (I - A) / 2): A measure of the molecule's resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Global Electrophilicity Index (ω = χ² / 2η): A measure of the molecule's ability to act as an electrophile.

Fukui functions provide more detailed, atom-specific information about reactivity. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites within the molecule.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.91 |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is therefore essential for understanding its behavior.

Identification of Stable Conformers and Rotational Barriers

Due to the presence of several single bonds, this compound can exist in various conformations. Theoretical calculations can identify the most stable conformers by exploring the potential energy surface. The primary sources of conformational flexibility are the rotation around the N-C (amide) bond, the C-C bonds of the propanoyl chain, and the bond connecting the benzamide moiety to the tert-butyl group.

The rotation around the amide bond is known to have a significant energy barrier due to the partial double bond character. nih.gov Calculations can quantify this rotational barrier, providing insight into the likelihood of interconversion between different amide rotamers at room temperature. Similarly, the rotational barriers around the other single bonds can be calculated to understand the flexibility of the molecule.

Influence of Steric and Electronic Effects on Molecular Conformation

The preferred conformation of this compound is a delicate balance of steric and electronic effects. chemrxiv.orgnih.govrsc.org The bulky tert-butyl group, for instance, exerts a significant steric influence, dictating the orientation of the benzamide ring and potentially restricting the rotation of adjacent groups. nih.gov

Electronic effects, such as hyperconjugation and dipole-dipole interactions, also play a crucial role in stabilizing certain conformations. For example, the relative orientation of the carbonyl groups and the chlorine atom will be influenced by electrostatic interactions. Computational analysis allows for the dissection of these contributing factors, providing a comprehensive understanding of the forces that govern the molecule's shape.

Molecular Modeling and Theoretical Docking Simulations

There are no published studies detailing the development of pharmacophore models specifically for this compound. The creation of such models is contingent on understanding the compound's potential interactions with biological targets, which has not been computationally explored.

No theoretical virtual screening studies, either ligand-based or structure-based, have been reported for this compound. These methodologies are typically employed to identify potential biological targets or to discover new molecules with similar activity, but the foundational data for this specific compound is lacking.

Reaction Mechanism Elucidation via Computational Methods

Computational studies to identify the transition states involved in the synthesis or key chemical transformations of this compound have not been documented. Such investigations would provide crucial information about the reaction kinetics and mechanism.

There is no available data on the energetic profiles or kinetic barriers for the reaction pathways leading to the formation of this compound. This information, typically derived from quantum mechanical calculations, is essential for understanding and optimizing synthetic routes.

Role of 4 Tert Butyl N 3 Chloropropanoyl Benzamide As a Versatile Synthetic Building Block and Precursor

Utilization in the Synthesis of Advanced Organic Intermediates

The inherent reactivity of the 3-chloropropanoyl group, coupled with the stability of the benzamide (B126) core, makes this compound an ideal starting point for creating sophisticated molecular structures. Its utility is particularly evident in the synthesis of heterocyclic compounds and as a foundational unit for polyamide architectures.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with N-fused heterocycles being particularly prevalent in pharmaceuticals and agrochemicals. nih.gov The structure of 4-tert-butyl-N-(3-chloropropanoyl)benzamide is well-suited for serving as a precursor to various nitrogen-containing heterocyclic systems. The presence of the electrophilic 3-chloropropyl chain allows for intramolecular cyclization reactions.

Depending on the reaction conditions and the nucleophilic character of the amide nitrogen, this precursor can be guided to form various ring structures. For instance, under basic conditions, an intramolecular N-alkylation could lead to the formation of a four-membered β-lactam (azetidin-2-one) ring, a structural motif found in numerous important antibiotics. Alternative reaction pathways could yield larger rings, such as six-membered tetrahydropyridazines, which are accessible through oxidative radical annulation of related structures with olefins. organic-chemistry.org The synthesis of N-heterocycles is a critical area of organic chemistry, with numerous strategies developed for their preparation, including metal-catalyzed cross-coupling reactions and photocatalytic methods. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Class | Potential Synthetic Route | Key Structural Feature Utilized |

|---|---|---|

| β-Lactams (Azetidin-2-ones) | Intramolecular N-alkylation | Amide nitrogen and 3-chloropropyl chain |

| Pyrrolidinones | Modification and subsequent cyclization | N-acyl side chain |

| Piperidinones | Modification and subsequent cyclization | N-acyl side chain |

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of novel polyamides often involves the use of custom-designed monomers containing specific functional groups to impart desired properties. ntu.edu.tw While this compound is not a monomer in its current form, it serves as a valuable precursor to monomers suitable for poly-amide synthesis.

For instance, the chloro group can be substituted with an amino group, transforming the molecule into an amino-functionalized benzamide. This new molecule could then react with dicarboxylic acids. Conversely, the benzamide portion could be derived from a diamine, and the entire structure could be incorporated as a pendant group onto a polymer backbone. The bulky tert-butyl group is particularly useful in polymer chemistry as it can increase the solubility of the resulting polymers and provide stability to adjacent functional groups. ntu.edu.tw The amide bond is a fundamental component in a vast range of materials, including polymers, detergents, and lubricants. mdpi.com

Rational Design and Synthesis of Novel Derivatives for Further Academic Study

The core structure of this compound provides a scaffold that can be systematically modified to explore fundamental chemical principles and to generate new molecules with potentially valuable biological or material properties.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. Benzamide derivatives have been the subject of numerous SAR investigations for various applications, including as enzyme inhibitors. nih.govnih.govsemanticscholar.org The principles derived from these studies can be applied to generate hypotheses for novel derivatives of this compound.

An SAR campaign would involve synthesizing analogs with systematic variations to probe the effect of different functional groups on a target activity. Key modifications could include:

Aromatic Ring Substitution: Replacing the para-tert-butyl group with other electron-donating or electron-withdrawing groups to study electronic effects. acs.org

Side Chain Modification: Altering the length of the alkyl chain (e.g., from chloropropanoyl to chloroethanoyl or chlorobutanoyl) or introducing substituents on the chain.

Amide Bond Replacement: Replacing the amide linkage with other functional groups like esters or sulfonamides to assess the importance of the amide hydrogen bond donor/acceptor character.

For example, SAR studies on other benzamides have shown that the position of substituents on the aromatic ring can markedly influence inhibitory activity and selectivity against specific enzymes. nih.govresearchgate.net A molecular docking study could further reveal how these derivatives bind to a target, such as the catalytic or peripheral sites of an enzyme. nih.govsemanticscholar.org

Table 2: Hypothetical SAR Study Design

| Modification Site | Example Substituents | Rationale / Hypothesis |

|---|---|---|

| Benzoyl Ring (para position) | -H, -OCH₃, -CF₃, -Cl | To probe the effect of electronic and steric properties on target binding. |

| Propanoyl Chain (alpha/beta position) | -CH₃, -Ph | To explore steric tolerance within the binding pocket. |

| Amide Nitrogen | N-methylation | To remove hydrogen-bond donating capability and assess its importance. |

Building on SAR principles, this compound is an excellent starting material for the construction of a focused chemical library. A chemical library is a collection of diverse, but structurally related, compounds used for high-throughput screening in drug discovery and materials science.

The reactive chloro- group is an ideal handle for introducing diversity. It can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a library of derivatives with different pendant groups. This approach allows for the rapid synthesis of hundreds or thousands of related compounds from a common intermediate. The synthesis of a series of benzamide derivatives is a common strategy for generating such libraries to evaluate their biological activity. nih.govresearchgate.net

Potential as an Intermediate in Agro-Chemical Synthesis Research

The N-arylamide and N-acyl functionalities present in this compound are common features in modern agrochemicals, including herbicides, insecticides, and fungicides. mdpi.com Furthermore, many potent agrochemicals are based on N-fused heterocyclic scaffolds, which can be synthesized from precursors like the one discussed. nih.gov

Given its structural features, this compound is a plausible intermediate for the synthesis of new agrochemical candidates. The chloropropanoyl side chain can be used to link the benzamide core to other molecular fragments known to possess pesticidal activity. The tert-butyl group can enhance lipophilicity, which is often a desirable trait for agrochemicals as it can improve their ability to penetrate plant cuticles or insect exoskeletons. The development of efficient synthetic routes to N-arylamides and their heterocyclic derivatives is therefore of significant interest to the agrochemical industry. mdpi.com

Precursor for Candidate Insecticide/Herbicide Scaffolds (focus on synthetic routes, not efficacy)

No synthetic routes have been identified in the literature where this compound is used as a starting material or intermediate for the creation of potential insecticides or herbicides. Research on agrochemicals often involves benzamide structures, but the specific utility of this compound has not been documented.

Application in Polymer Chemistry Research as a Monomer

There is no available research detailing the use of this compound as a monomer. Consequently, information regarding its application in the synthesis of functionalized poly(amide)s or in the development of novel polymer architectures with tunable reactivity could not be found.

Conclusion and Future Directions in Academic Research on 4 Tert Butyl N 3 Chloropropanoyl Benzamide

Summary of Key Academic Contributions and Novel Insights

Academic research directly focused on 4-tert-butyl-N-(3-chloropropanoyl)benzamide is in its nascent stages. Consequently, direct "key academic contributions" are limited. However, novel insights can be extrapolated from the broader class of N-acylbenzamides and compounds bearing the tert-butyl and chloropropanoyl moieties. The primary contribution of existing data is the fundamental characterization of the molecule, providing a foundation for future studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₈ClNO₂ |

| Molecular Weight | 267.75 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents |

Note: This data is representative and compiled from general chemical databases.

The key structural features—a bulky tert-butyl group, a reactive chloropropanoyl chain, and a stable benzamide (B126) core—suggest a versatile chemical profile. The tert-butyl group can impart increased solubility in nonpolar solvents and provide steric hindrance, potentially influencing reaction selectivity. The 3-chloropropanoyl group is a reactive handle, susceptible to nucleophilic substitution, making it a prime site for derivatization.

Identification of Unexplored Research Avenues and Challenges

The primary challenge in the study of this compound is the current scarcity of dedicated research. This, however, presents a significant opportunity for original and impactful work.

Unexplored Research Avenues:

Medicinal Chemistry: The benzamide scaffold is a well-established pharmacophore in numerous approved drugs. researchgate.net The unique combination of substituents in this compound could be explored for various therapeutic targets. For instance, benzamide derivatives have shown promise as glucokinase activators and for their anticancer and anti-inflammatory properties. researchgate.net

Materials Science: The rigid benzamide core and the potential for polymerization or functionalization through the chloro-group could be investigated for the development of novel polymers or functional materials.

Agrochemicals: The structural motifs present are found in some classes of pesticides and herbicides. Screening for such activities could be a fruitful area of investigation.

Key Research Challenges:

Reactivity Control: The presence of the reactive 3-chloropropanoyl group requires careful control of reaction conditions to avoid unwanted side reactions.

Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to ascertain any potential biological activity, which requires significant investment in screening and testing.

Development of Advanced and Sustainable Synthetic Methodologies for Derivatives

The synthesis of this compound itself can be achieved through standard amidation reactions, typically by reacting 4-tert-butylbenzoyl chloride with 3-chloropropionamide (B146405) or by the acylation of 4-tert-butylbenzamide (B1266068) with 3-chloropropanoyl chloride. However, future research should focus on more advanced and sustainable methods for the synthesis of its derivatives.

Table 2: Comparison of Synthetic Methodologies for Amide Bond Formation

| Method | Description | Advantages | Disadvantages |

| Traditional Acyl Chloride Method | Reaction of an acyl chloride with an amine. | High reactivity, generally good yields. | Generates HCl as a byproduct, acyl chlorides can be moisture-sensitive. |

| Coupling Reagent-Mediated Amidation | Use of reagents like DCC or EDC to activate a carboxylic acid for reaction with an amine. masterorganicchemistry.com | Mild reaction conditions, suitable for sensitive substrates. masterorganicchemistry.com | Stoichiometric amounts of coupling reagents are needed, generating significant waste. |

| Catalytic Direct Amidation | Direct reaction of a carboxylic acid and an amine, often using a catalyst at elevated temperatures. | Atom economical, generates only water as a byproduct. | Often requires harsh conditions, catalyst may be expensive. |

| Photoredox Catalysis | Utilizes visible light to mediate amide bond formation under mild conditions. nih.gov | Sustainable energy source, mild reaction conditions. nih.gov | May require specialized equipment and photocatalysts. |

Future Computational Studies on Reactivity and Theoretical Molecular Interactions

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound without the need for extensive laboratory work.

Potential Areas for Computational Investigation:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with biological targets.

Reactivity Prediction: Using Density Functional Theory (DFT) to calculate molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack. tandfonline.com This can guide the design of new reactions and derivatives.

Molecular Docking: If a potential biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound and its derivatives to the active site of a protein. nih.gov

QSAR Studies: If a series of derivatives with measured biological activity is synthesized, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with activity, aiding in the design of more potent compounds. nih.gov

Broader Potential of this compound as a Research Scaffold in Chemical Science

The true potential of this compound lies in its utility as a versatile research scaffold. A scaffold in chemical science is a core molecular structure upon which a variety of substituents can be appended to create a library of related compounds.

The key features that make this compound an attractive scaffold are:

The Benzamide Core: A rigid and synthetically accessible unit that provides a stable platform.

The 4-tert-butyl Group: Offers a point of steric bulk and lipophilicity that can be systematically varied.

The N-(3-chloropropanoyl) Group: A highly versatile functional handle. The chlorine atom can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to generate a diverse library of derivatives.

By leveraging this scaffold, researchers can systematically explore the chemical space around this core structure, leading to the discovery of new molecules with tailored properties for applications in medicine, materials, and agriculture.

Q & A

Q. What are the key synthetic routes for 4-tert-butyl-N-(3-chloropropanoyl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions:

- Benzamide backbone formation : Acylation of 4-tert-butylbenzoic acid with 3-chloropropanoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaOH and dichloromethane) .

- Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for acyl chloride:amine) are critical for minimizing side products like unreacted intermediates or hydrolysis byproducts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, confirmed via HPLC and ¹H/¹³C NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (δ ~1.3 ppm) and amide carbonyl (δ ~168 ppm) .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 296.12 (calculated for C₁₄H₁₈ClNO₂) .

- Computational modeling : DFT calculations (B3LYP/6-311G**) predict electron density distribution, highlighting the electrophilic chloropropanoyl group .

Q. What standard biological assays are used to evaluate its antimicrobial activity?

- In vitro MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Mechanistic studies : Fluorescence-based assays to assess membrane disruption (e.g., propidium iodide uptake) .

Advanced Research Questions

Q. How can conflicting data on anticancer activity between in vitro and in vivo models be resolved?

- Contradiction example : In vitro IC₅₀ of 5 µM against MCF-7 cells vs. limited efficacy in xenograft models .

- Methodological strategies :

- Pharmacokinetic profiling : Measure bioavailability (e.g., LC-MS/MS) and metabolic stability in liver microsomes .

- Formulation optimization : Use liposomal encapsulation to enhance tumor targeting .

Q. What computational approaches predict interactions with biological targets (e.g., kinases)?

- Molecular docking (AutoDock Vina) : The chloropropanoyl group shows strong binding (ΔG = -8.2 kcal/mol) to ATP-binding pockets in kinases (e.g., EGFR) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å) .

Q. How do substituent modifications (e.g., tert-butyl vs. methyl) alter reactivity in cross-coupling reactions?

- Case study : Suzuki-Miyaura coupling with aryl boronic acids:

- tert-butyl : Steric hindrance reduces coupling efficiency (yield: 45%) .

- Methyl analog : Higher yield (78%) due to reduced steric effects .

- Kinetic analysis : Pseudo-first-order rate constants (k) derived via UV-Vis monitoring .

Critical Considerations for Researchers

- Handling precautions : Use fume hoods (NIOSH-approved) and PPE (nitrile gloves, EN166 goggles) due to acute toxicity risks (H302/H312) .

- Data gaps : Limited ecotoxicology data necessitates OECD 207 (earthworm) and 209 (activated sludge) assays .

For further validation, consult peer-reviewed protocols from Journal of Medicinal Chemistry or Organic Process Research & Development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.